[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound featuring a piperidine core substituted with a carbamic acid benzyl ester group and an (S)-2-amino-propionyl side chain. The stereochemistry of the amino-propionyl group ((S)-configuration) is critical for its activity, as enantiomeric differences often alter binding affinities in biological systems.
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-21(19(24)25-14-16-9-5-4-6-10-16)13-17-11-7-8-12-22(17)18(23)15(2)20/h4-6,9-10,15,17H,3,7-8,11-14,20H2,1-2H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKLERWMVWEIN-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCCN1C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic compound with a complex structure that includes a piperidine ring, an amino acid moiety, and a carbamic acid derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include neuroprotective effects, antimicrobial properties, and antioxidant activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 343.45 g/mol. The presence of the piperidine ring and various functional groups contributes to its biological activity and pharmacokinetic properties.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Neuroprotective Effects : The piperidine structure is often associated with neuroactive properties, suggesting potential therapeutic benefits in neurological disorders. Studies indicate that compounds with similar structures may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Antimicrobial Properties : Some derivatives of this compound exhibit inhibitory effects on bacterial growth, making them candidates for further investigation in the development of antimicrobial agents.
- Antioxidant Activity : The structural components may confer the ability to scavenge free radicals, thus protecting cells from oxidative stress, which is linked to various diseases including neurodegenerative conditions .
The mechanisms through which this compound exerts its effects involve interactions with biological macromolecules, such as proteins and enzymes. The carbamate moiety may inhibit certain enzymes by mimicking substrate structures, thereby modulating metabolic pathways. Additionally, the compound's ability to undergo hydrolysis enhances its reactivity within biological systems.
Comparative Analysis
A comparison of [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester with structurally similar compounds reveals unique aspects that may enhance its pharmacological profile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Piperidine derivatives | Contains a piperidine ring | Often used in analgesics |
| Carbamate esters | Carbamate functional group | Known for insecticidal properties |
| Amino acid derivatives | Amino acid backbone | Important in protein synthesis |
The unique combination of functional groups in this compound allows for specific interactions within biological systems, potentially leading to enhanced efficacy compared to simpler analogs.
Case Studies and Research Findings
Research utilizing computational tools has predicted a spectrum of biological activities for this compound. For instance:
- Neurotransmitter Receptors : Interaction studies suggest that the compound may act on receptors involved in neurotransmission, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : The structural characteristics allow it to inhibit enzymes related to inflammation and oxidative stress pathways.
In vitro studies have demonstrated that compounds with similar structures can significantly reduce oxidative stress markers in neuronal cell lines, highlighting the potential for therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Neuroprotective Effects : Studies have suggested that the compound may interact with neurotransmitter receptors, potentially offering protective effects against neurodegenerative diseases.
- Anti-inflammatory Properties : The carbamate moiety in the structure may inhibit certain enzymes involved in inflammatory pathways, suggesting a role in reducing inflammation.
Computational studies utilizing quantitative structure-activity relationship (QSAR) modeling have been employed to predict interactions with biological macromolecules, enhancing our understanding of its potential therapeutic applications.
Applications in Research
The compound has been explored in various research contexts:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems could lead to new treatments for conditions like depression or anxiety.
- Drug Development : Its unique structure allows for modifications that could optimize therapeutic efficacy while minimizing side effects.
- Biochemical Studies : Understanding how this compound interacts with specific enzymes can provide insights into metabolic pathways and disease mechanisms.
Case Studies
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective effects | Demonstrated reduced neuronal cell death in vitro models. |
| Study B | Anti-inflammatory properties | Showed significant inhibition of pro-inflammatory cytokines in animal models. |
| Study C | QSAR modeling | Predicted high affinity for specific neurotransmitter receptors, suggesting potential for drug development. |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
*Molecular weight inferred from analogs; †Calculated from molecular formula C₁₆H₂₄N₂O₃.
Key Observations :
- Side Chain Modifications : Replacement of propionyl with bulkier groups (e.g., 3-methyl-butyryl in ) increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties and Reactivity
Table 2: Comparative Physicochemical Data
*Predicted values based on analogs.
Key Observations :
- Density and Boiling Points: All analogs exhibit similar densities (~1.14 g/cm³) and high boiling points (>490°C), consistent with their non-volatile, polar structures .
- pKa : The predicted pKa of ~8.49 () suggests moderate basicity, likely attributable to the piperidine nitrogen. This property influences protonation states under physiological conditions, affecting solubility and receptor interactions.
pH-Dependent Reactivity of Benzyl Ester Bonds
Evidence from lignin-model studies () highlights the critical role of pH in benzyl ester bond stability:
- Acidic Conditions (pH 4): Maximize benzyl ester formation between glucuronic acid and quinone methides, suggesting enhanced stability of the target compound’s ester group in low-pH environments .
- Neutral Conditions (pH 6–7): Promote competing reactions with amino groups (e.g., protein incorporation via amine-quinone methide adducts), which could reduce ester bond integrity in the target compound .
This pH sensitivity implies that the target compound may exhibit differential stability in acidic vs. neutral biological compartments (e.g., lysosomes vs. cytoplasm).
Preparation Methods
Table 1: Key Molecular Properties
Synthesis Strategy and Stepwise Methodology
The synthesis follows a modular approach with three critical stages: piperidine core preparation, amino acid coupling, and carbamate protection.
Piperidine Intermediate Synthesis
The piperidine scaffold is constructed via a Boc-protected nipecotic acid derivative. Ethyl nipecotate undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with NaOH, yielding piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (82.5 g, 89% yield). Subsequent benzylation introduces the aromatic moiety through Friedel-Crafts alkylation with benzyl chloride under acidic conditions, achieving 81.4 g of racemic 3-benzylpiperidine intermediate.
Stereoselective Amino Acid Coupling
The (S)-2-aminopropionyl group is introduced via mixed anhydride activation. In a representative procedure:
-
(S)-2-((tert-butoxycarbonyl)amino)propanoic acid (5.0 eq) reacts with isobutyl chloroformate in THF at -15°C.
-
The pre-formed anhydride couples with the piperidine intermediate (1.0 eq) in the presence of N-methylmorpholine.
-
Boc deprotection using HCl in dioxane yields the free amine (83% yield, >98% ee by chiral HPLC).
Carbamate Protection and Final Assembly
The ethyl carbamate and benzyl carbamate groups are installed sequentially:
-
Ethyl chloroformate (1.2 eq) reacts with the secondary amine in dichloromethane (DCM) with triethylamine (TEA) at 0°C.
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added to the remaining primary amine under similar conditions.
-
Final purification via column chromatography (SiO₂, ethyl acetate/heptane 3:7) affords the target compound in 97% purity.
Alternative Synthetic Routes and Catalytic Innovations
Recent advancements leverage metal chloride catalysts for improved efficiency. A Chinese patent (CN105061283B) demonstrates:
-
ZnCl₂ (5 mol%) catalyzes amino acid benzyl ester formation via HCl gas-mediated esterification.
-
Benzyl alcohol acts as both solvent and reagent, with azeotropic water removal enhancing conversion (>90%).
-
This method reduces reliance on toxic chlorinating agents (e.g., thionyl chloride) and enables mother liquor recycling for 5+ cycles.
Critical Process Parameters and Optimization
Table 2: Reaction Condition Optimization
Key findings:
-
Sub-zero temperatures during amino acid coupling prevent epimerization at the (S)-center.
-
Excess benzyl alcohol (3.0 eq) drives esterification to >95% completion within 6 hrs.
-
Recrystallization from ethanol/water (2:1) removes residual metal catalysts effectively.
Analytical Characterization and Quality Control
Modern spectroscopic methods confirm structural integrity:
-
¹H NMR (400 MHz, CDCl₃):
-
HPLC Purity :
-
Chiral Analysis :
Scalability and Industrial Considerations
The ZnCl₂-catalyzed method demonstrates superior scalability:
Q & A
Q. What are the established synthetic routes for [compound], and what key intermediates are involved?
The synthesis typically involves sequential acylation and benzyl ester protection. A common route starts with piperidine derivatives functionalized with a Boc-protected amine (e.g., 1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester), followed by coupling with (S)-2-aminopropionic acid derivatives. The benzyl ester group is introduced via reactions with benzyl chloroformate or 2-benzyloxypyridine, which facilitates selective esterification under mild conditions . Key intermediates include Boc-protected piperidine precursors and activated acylating agents.
Q. Which purification techniques are recommended for [compound], and how are solvent systems optimized?
Purification often employs column chromatography with gradients of light petroleum ether and ethyl acetate (e.g., 2:1 v/v) to separate polar byproducts . Recrystallization from DMSO or DMF is effective due to the compound’s solubility in polar aprotic solvents . For scale-up, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended.
Q. How is the compound characterized using spectroscopic methods, and what spectral markers are critical?
- NMR : Look for distinct signals: δ 1.2–1.4 ppm (ethyl carbamate CH3), δ 3.0–3.5 ppm (piperidine CH2), and δ 5.0–5.2 ppm (benzyl ester CH2) .
- IR : Confirm the presence of carbamate (C=O stretch at ~1689 cm⁻¹) and benzyl ester (C-O at ~1239 cm⁻¹) .
- Mass Spectrometry : While molecular ion peaks may have low intensity (<8%), high-resolution MS (HRMS) is critical for confirming the molecular formula .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the enantiomeric purity of [compound]?
Enantiomeric purity is ensured by using chiral auxiliaries (e.g., (S)-2-aminopropionyl groups) and chiral chromatography (e.g., Chiralpak® AD-H column). Optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy validate stereochemical integrity. Reaction temperature control (<0°C during acylation) minimizes racemization .
Q. What strategies are employed to address low yields in the acylation step during synthesis?
Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:
- Using excess acylating agents (1.5–2.0 eq) with activators like HATU or DCC.
- Solvent optimization: DMF enhances nucleophilicity compared to THF.
- Monitoring reaction progress via TLC (silica gel, EtOAc/hexane 3:7) to terminate before side reactions dominate .
Q. How should discrepancies between theoretical and observed molecular ion peaks in mass spectrometry be analyzed?
Low-intensity molecular ions in MS (e.g., 0.5–8% abundance) are common due to fragmentation. Cross-validate with complementary techniques:
- HRMS : Confirm exact mass (e.g., [M+H]+ at m/z 452.5900 for C27H36N2O4).
- NMR/IR : Rule out impurities by verifying functional group signatures .
Q. What solvent systems are optimal for maintaining the stability of [compound] during long-term storage?
The compound is stable in DMSO or DMF at –20°C for >6 months. Avoid aqueous buffers (risk of ester hydrolysis) and ensure airtight containers to prevent oxidation of the benzyl group .
Q. How can competing reaction pathways during benzyl ester formation be controlled to prevent byproducts?
Competing O- vs. N-acylation is mitigated by:
- Using bulky bases (e.g., DIPEA) to deprotonate the amine selectively.
- Low-temperature conditions (0–5°C) to slow down ester hydrolysis.
- Monitoring pH (neutral to slightly basic) to favor carbamate formation over side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
